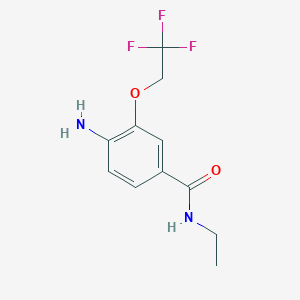
Disodium 2-oxosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium 2-oxosuccinate is typically synthesized through the neutralization of oxaloacetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the disodium salt in solid form .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium 2-oxosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxalosuccinic acid.
Reduction: It can be reduced to form malic acid.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed:
Oxidation: Oxalosuccinic acid.
Reduction: Malic acid.
Substitution: Various substituted oxaloacetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disodium 2-oxosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Used in studies related to the citric acid cycle and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Disodium 2-oxosuccinate exerts its effects through its involvement in the citric acid cycle. It acts as an intermediate in the cycle, participating in the conversion of isocitrate to alpha-ketoglutarate. This conversion is catalyzed by the enzyme isocitrate dehydrogenase, and this compound plays a crucial role in the oxidative decarboxylation process .
Vergleich Mit ähnlichen Verbindungen
- Disodium succinate
- Disodium fumarate
- Disodium malate
- Disodium maleate
Comparison: Disodium 2-oxosuccinate is unique due to its role as an intermediate in the citric acid cycle, which is not shared by the other similar compounds listed above. While disodium succinate and disodium fumarate are also involved in the citric acid cycle, they participate in different steps and have distinct chemical properties .
Eigenschaften
CAS-Nummer |
300-01-6 |
|---|---|
Molekularformel |
C4H2Na2O5 |
Molekulargewicht |
176.03 g/mol |
IUPAC-Name |
disodium;2-oxobutanedioate |
InChI |
InChI=1S/C4H4O5.2Na/c5-2(4(8)9)1-3(6)7;;/h1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZNIQEYASWPYCBW-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)


![Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester](/img/structure/B12083371.png)
![5-[(2-Chlorophenyl)methoxy]pentanehydrazide](/img/structure/B12083376.png)
![Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate](/img/structure/B12083385.png)


